3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a methoxyphenyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with 2-methylimidazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
- 3-(4-chlorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
- 3-(4-nitrophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
Uniqueness
3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-10-15-7-8-18(10)9-13-16-14(17-20-13)11-3-5-12(19-2)6-4-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYQBVLESUSOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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